Cas no 5393-45-3 (Benzophenone,3',5-dibromo-2,4'-dihydroxy- (8CI))
5393-45-3 structure
Product Name:Benzophenone,3',5-dibromo-2,4'-dihydroxy- (8CI)
CAS-nummer:5393-45-3
MF:C13H8Br2O3
MW:372.008822441101
CID:381059
PubChem ID:221032
Update Time:2025-04-19
Benzophenone,3',5-dibromo-2,4'-dihydroxy- (8CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzophenone,3',5-dibromo-2,4'-dihydroxy- (8CI)
- (3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone
- (3-bromo-4-hydroxyphenyl)(5-bromo-2-hydroxyphenyl)methanone
- AC1L59OF
- AC1Q26OD
- CTK4J9011
- HMS3091L23
- KST-1A6455
- NSC4707
- CHEMBL1864568
- DTXSID20277898
- MLS002637771
- 5393-45-3
- SMR001547289
- NSC-4707
-
- Inchi: 1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H
- InChI-sleutel: PBKFCHWMYIGUBO-UHFFFAOYSA-N
- LACHT: BrC1=C(C=CC(=C1)C(C1C=C(C=CC=1O)Br)=O)O
Berekende eigenschappen
- Exacte massa: 369.88394
- Monoisotopische massa: 369.88402g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 18
- Aantal draaibare bindingen: 2
- Complexiteit: 311
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.3
- Topologisch pooloppervlak: 57.5Ų
Experimentele eigenschappen
- PSA: 57.53
Benzophenone,3',5-dibromo-2,4'-dihydroxy- (8CI) Gerelateerde literatuur
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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